3-Bromo-5-butoxyphenol
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Overview
Description
3-Bromo-5-butoxyphenol: is an organic compound with the molecular formula C10H13BrO2 . It is a brominated phenol derivative, characterized by the presence of a bromine atom at the third position and a butoxy group at the fifth position on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-butoxyphenol typically involves the bromination of 5-butoxyphenol. The reaction is carried out using bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like hydrogen peroxide. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the third position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-butoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed:
Substitution Reactions: Products include substituted phenols or ethers.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-5-butoxyphenol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and materials. It serves as a building block for the preparation of various functionalized phenols and aromatic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-butoxyphenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the butoxy group contribute to its binding affinity and specificity towards these targets. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-5-chlorophenol: Similar in structure but with a chlorine atom instead of a butoxy group.
3-Bromo-5-methoxyphenol: Similar in structure but with a methoxy group instead of a butoxy group.
3-Bromo-5-ethoxyphenol: Similar in structure but with an ethoxy group instead of a butoxy group.
Uniqueness: 3-Bromo-5-butoxyphenol is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-bromo-5-butoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQXFIMIZNAROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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